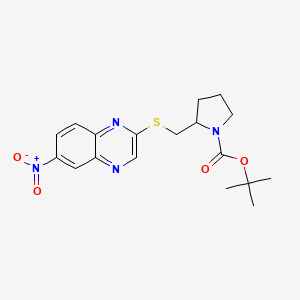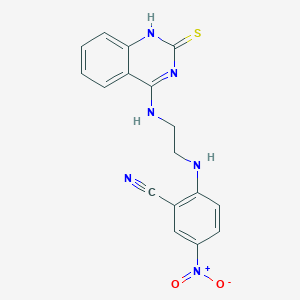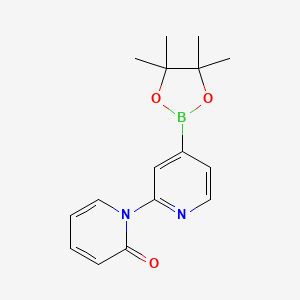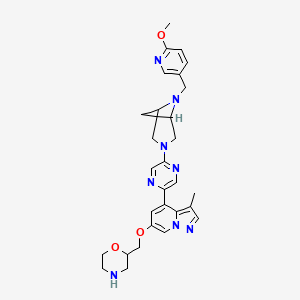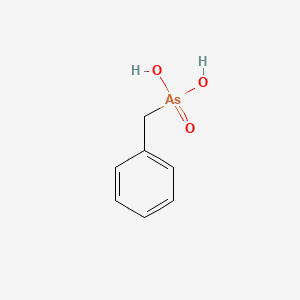
Benzylarsonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzylarsonic acid is an organoarsenic compound with the chemical formula C6H5CH2AsO(OH)2 . It is a grayish-white powder that is stable under normal conditions and does not have a distinct odor. This compound is soluble in hot water and alkaline solutions and can form insoluble complexes with various metal ions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Benzylarsonic acid can be synthesized through the reaction of benzyl chloride with sodium arsenite in an aqueous solution. The reaction typically involves heating the mixture to facilitate the formation of the desired product. The general reaction is as follows: [ \text{C6H5CH2Cl} + \text{Na3AsO3} \rightarrow \text{C6H5CH2AsO(OH)2} + \text{NaCl} ]
Industrial Production Methods: In industrial settings, this compound is produced by reacting benzyl chloride with sodium arsenite under controlled conditions to ensure high yield and purity. The reaction is carried out in large reactors with precise temperature and pH control to optimize the production process .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Benzylarsonic acid can undergo oxidation reactions to form arsenic acid derivatives.
Reduction: It can be reduced to form arsenic-containing compounds with lower oxidation states.
Substitution: The benzyl group can be substituted with other functional groups through various chemical reactions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used for reduction reactions.
Substitution Reactions: Various nucleophiles can be used to substitute the benzyl group under appropriate conditions.
Major Products Formed:
Oxidation: Formation of arsenic acid derivatives.
Reduction: Formation of arsenic-containing compounds with lower oxidation states.
Substitution: Formation of substituted this compound derivatives.
Applications De Recherche Scientifique
Benzylarsonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organoarsenic compounds.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anticancer agent.
Industry: It is used in the flotation of various metal ores, including tin, tungsten, and rare earth minerals.
Mécanisme D'action
The mechanism of action of benzylarsonic acid involves its interaction with cellular components, particularly proteins and enzymes. It can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt various cellular processes, making it a potential candidate for therapeutic applications .
Comparaison Avec Des Composés Similaires
Phenylarsonic acid: Similar structure but with a phenyl group instead of a benzyl group.
Methylarsonic acid: Contains a methyl group instead of a benzyl group.
Arsenic acid: Lacks the organic substituent and is a simpler arsenic compound.
Uniqueness: Benzylarsonic acid is unique due to its benzyl group, which imparts distinct chemical properties and reactivity compared to other organoarsenic compounds. This uniqueness makes it valuable in specific industrial and research applications .
Propriétés
Numéro CAS |
620-27-9 |
|---|---|
Formule moléculaire |
C7H9AsO3 |
Poids moléculaire |
216.07 g/mol |
Nom IUPAC |
benzylarsonic acid |
InChI |
InChI=1S/C7H9AsO3/c9-8(10,11)6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,9,10,11) |
Clé InChI |
ODQMOSYKHALMPU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C[As](=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 2-(8-(3,4-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14116561.png)
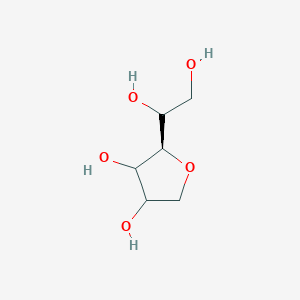
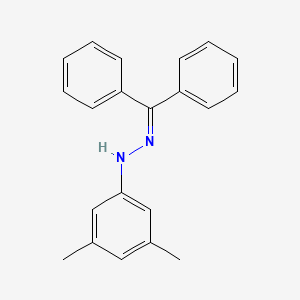
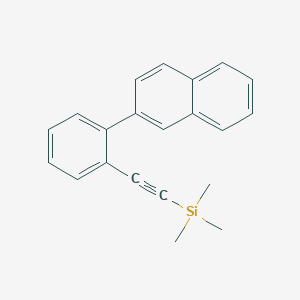
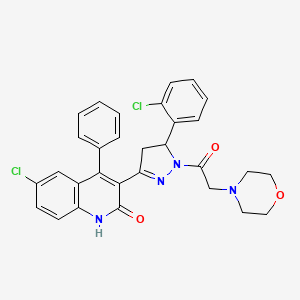
![6-(Trifluoromethyl)-2,3-dihydro-1H-pyrido[2,3-B][1,4]oxazine](/img/structure/B14116571.png)
![4-(6-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)benzenesulfonamide](/img/structure/B14116578.png)
![2,8-Bis(10-phenylanthracen-9-yl) dibenzo[b.d]furan](/img/structure/B14116585.png)


